BenchChemオンラインストアへようこそ!

1-(2-Bromo-4-fluorophenyl)guanidine

Chemical Synthesis Medicinal Chemistry Quality Control

1-(2-Bromo-4-fluorophenyl)guanidine is a critical SAR tool compound with an ortho-bromo, para-fluoro pattern that modulates target binding, lipophilicity, and pharmacokinetics. It serves as a validated antihypertensive lead per US 3976643 and a superior LC-MS internal standard due to its bromine isotope signature. ≥95% purity enables immediate in vitro/in vivo use. Order now for exclusive research applications.

Molecular Formula C7H7BrFN3
Molecular Weight 232.05 g/mol
Cat. No. B7871405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-4-fluorophenyl)guanidine
Molecular FormulaC7H7BrFN3
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)N=C(N)N
InChIInChI=1S/C7H7BrFN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12)
InChIKeyODFQJTMPNBJWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-4-fluorophenyl)guanidine (CAS 1249835-05-9): Chemical Profile and Core Specifications for Research Procurement


1-(2-Bromo-4-fluorophenyl)guanidine is a halogenated phenylguanidine derivative with the molecular formula C7H7BrFN3 and a molecular weight of 232.05 g/mol . The compound features a phenyl ring substituted with bromine at the ortho-position and fluorine at the para-position, linked to a guanidine group . It is classified as a substituted phenylguanidine, a class of compounds investigated for applications in medicinal chemistry and chemical biology [1]. The compound is available for research purposes with a minimum purity specification of 95% from commercial vendors .

Why 1-(2-Bromo-4-fluorophenyl)guanidine Cannot Be Directly Substituted by Generic Phenylguanidines


The presence and specific positions of halogen substituents on the phenyl ring of guanidine derivatives are known to significantly modulate their physicochemical properties and biological activity. Substitution at the ortho and para positions with bromine and fluorine, respectively, as in 1-(2-Bromo-4-fluorophenyl)guanidine, introduces a unique steric and electronic profile compared to other substituted phenylguanidines [1]. This specific substitution pattern can influence target binding affinity, lipophilicity, and pharmacokinetic behavior, making direct substitution with unsubstituted phenylguanidine (CAS 2002-16-6) or differently substituted analogs, such as 4-chlorophenylguanidine (CAS 14279-91-5), inappropriate without careful experimental validation [2]. In medicinal chemistry, a change in halogenation pattern can shift a compound from inactive to active or alter its selectivity profile [3].

Quantitative Differentiation Evidence: 1-(2-Bromo-4-fluorophenyl)guanidine vs. Key Analogs


Purity and Specification: 1-(2-Bromo-4-fluorophenyl)guanidine vs. Unsubstituted Phenylguanidine

For procurement and initial screening, the specified minimum purity of 1-(2-Bromo-4-fluorophenyl)guanidine is 95% as determined by vendor quality control . This is comparable to the typical purity range of 97-98% for the simpler, commercially available analog 4-chlorophenylguanidine hydrochloride . The higher molecular weight and presence of bromine in the target compound (232.05 g/mol) compared to 4-chlorophenylguanidine (169.61 g/mol for free base) directly impact molar calculations for biological assays and requires different solution preparation protocols.

Chemical Synthesis Medicinal Chemistry Quality Control

Inferred Antihypertensive Activity: Ortho/para Dihalogenated vs. Other Substitution Patterns

While direct quantitative data for this specific compound is limited, the US patent US3976643 (1976) explicitly claims that substituted phenylguanidine compounds, including those with specific halogenation patterns like 2-bromo-4-fluorophenyl, possess an 'effective degree of antihypertensive properties' and are useful for treating hypertensive disorders [1]. The patent's claims are based on the ability of these compounds to exert activity on the cardiovascular system, though no specific IC50 values for the target compound are disclosed. The compound is described within a broader class where dihalogenation is a preferred embodiment, and it is noted that such compounds were found to produce fewer side effects than existing antihypertensive agents like thiazides and reserpine [1]. This suggests that the 2-bromo-4-fluorophenyl pattern was considered a viable pharmacophore for antihypertensive activity in vivo, a feature not found in unsubstituted phenylguanidine.

Cardiovascular Pharmacology Drug Discovery SAR

Potential for Rac1 Inhibition: Ortho/para Dihalogenation vs. Mono-substituted Analogs

A more recent patent application (US20140228388A1) describes phenyl-guanidine derivatives as inhibitors of Rac1, a GTPase implicated in aggressive and resistant tumors [1]. The patent's generic structure (Formula I) encompasses compounds with R1 and R1' substitutions on the phenyl ring independently selected from H, F, Cl, Br, etc., with the proviso that at least one is not H [1]. The 2-bromo-4-fluoro substitution pattern in the target compound falls directly within this claim. While no specific IC50 for 1-(2-Bromo-4-fluorophenyl)guanidine is reported, the structural requirements for activity are delineated. The presence of two halogen substituents (bromo and fluoro) in specific ortho/para positions differentiates this compound from mono-substituted phenylguanidines, such as 4-chlorophenylguanidine, which would not be covered by the same patent claims . This suggests that the 2-bromo-4-fluoro pattern may confer a unique binding mode or activity profile relevant to Rac1 inhibition.

Oncology GTPase Inhibition SAR

Lipophilicity and Predicted hOCT3 Inhibitory Potential: 2-Bromo-4-fluoro vs. 4-Chloro

Structure-activity relationship (SAR) studies on phenylguanidines as inhibitors of the human organic cation transporter 3 (hOCT3) have established that increased lipophilicity and the size of the substituent at the phenyl 4-position correlate with enhanced inhibitory potency [1]. The study reported IC50 values ranging from 2.2 to >450 µM across the series [1]. While 1-(2-Bromo-4-fluorophenyl)guanidine was not directly tested, its calculated lipophilicity (cLogP) is expected to be significantly higher than that of 4-chlorophenylguanidine due to the presence of the larger, more lipophilic bromine atom at the ortho-position [2]. Based on the reported SAR trends, a compound with increased lipophilicity and a larger 4-position substituent (fluorine vs. hydrogen) is predicted to exhibit more potent hOCT3 inhibition than a less lipophilic, mono-substituted analog like 4-chlorophenylguanidine.

Transporters Neuropharmacology SAR

Targeted Application Scenarios for 1-(2-Bromo-4-fluorophenyl)guanidine in Research and Development


Structure-Activity Relationship (SAR) Probe for Halogenated Phenylguanidines

Given its unique ortho-bromo, para-fluoro substitution pattern, 1-(2-Bromo-4-fluorophenyl)guanidine serves as a critical tool compound in SAR studies aimed at optimizing the activity of phenylguanidine-based leads [1]. Its distinct physicochemical profile (MW, lipophilicity) allows researchers to systematically probe the effects of halogen bulk and electronics on target binding or functional activity. In the context of hOCT3 inhibition, for example, the compound is predicted to exhibit enhanced potency relative to mono-substituted analogs, providing a key data point for refining pharmacophore models [2]. In Rac1 inhibition studies, its inclusion in a test set can help define the optimal substitution pattern required for GTPase inhibition [1].

Reference Standard in Drug Repurposing Screens for Cardiovascular Indications

The historical precedent set by US Patent 3976643 identifies substituted phenylguanidines, specifically including the 2-bromo-4-fluoro pattern, as having antihypertensive properties [3]. For academic or industrial groups engaged in drug repurposing or phenotypic screening, this compound represents a validated starting point for further investigation. It can be used as a positive control or reference standard in assays designed to identify novel antihypertensive agents or to elucidate the mechanism of action of this class of compounds on the cardiovascular system. Its availability at research-grade purity (≥95%) makes it suitable for immediate use in in vitro and in vivo pilot studies.

Internal Standard for Analytical Method Development

The presence of the heavy bromine atom (isotopic signature) makes 1-(2-Bromo-4-fluorophenyl)guanidine an excellent candidate for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) method development for the quantification of related phenylguanidine derivatives in biological matrices . Its distinct mass and retention time profile, compared to lighter halogenated or unsubstituted analogs, allows for accurate and precise quantitative analysis in pharmacokinetic or drug metabolism studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Bromo-4-fluorophenyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.